molecular formula C19H22ClFN2OS B6674219 N-(6-azaspiro[2.5]octan-2-yl)-4-fluoro-N-(thiophen-3-ylmethyl)benzamide;hydrochloride

N-(6-azaspiro[2.5]octan-2-yl)-4-fluoro-N-(thiophen-3-ylmethyl)benzamide;hydrochloride

Cat. No.: B6674219
M. Wt: 380.9 g/mol
InChI Key: ICOXJWFGLNYJBR-UHFFFAOYSA-N
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Description

N-(6-azaspiro[2.5]octan-2-yl)-4-fluoro-N-(thiophen-3-ylmethyl)benzamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique spirocyclic structure, which includes a benzamide moiety substituted with a fluorine atom and a thiophen-3-ylmethyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Properties

IUPAC Name

N-(6-azaspiro[2.5]octan-2-yl)-4-fluoro-N-(thiophen-3-ylmethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2OS.ClH/c20-16-3-1-15(2-4-16)18(23)22(12-14-5-10-24-13-14)17-11-19(17)6-8-21-9-7-19;/h1-5,10,13,17,21H,6-9,11-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOXJWFGLNYJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC2N(CC3=CSC=C3)C(=O)C4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-azaspiro[2.5]octan-2-yl)-4-fluoro-N-(thiophen-3-ylmethyl)benzamide;hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable amine and a dihalide.

    Introduction of the benzamide moiety: This step involves the reaction of the spirocyclic intermediate with 4-fluorobenzoyl chloride under basic conditions.

    Attachment of the thiophen-3-ylmethyl group: This is typically done via a nucleophilic substitution reaction using thiophen-3-ylmethyl bromide.

    Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-azaspiro[2.5]octan-2-yl)-4-fluoro-N-(thiophen-3-ylmethyl)benzamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophen-3-ylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide moiety can be reduced to the corresponding amine.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(6-azaspiro[2.5]octan-2-yl)-4-fluoro-N-(thiophen-3-ylmethyl)benzamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-azaspiro[2.5]octan-2-yl)-4-fluoro-N-(thiophen-3-ylmethyl)benzamide;hydrochloride involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-(6-azaspiro[2.5]octan-2-yl)-4-chloro-N-(thiophen-3-ylmethyl)benzamide
  • **N-(6-azaspiro[2.5]octan-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide

Uniqueness

N-(6-azaspiro[2.5]octan-2-yl)-4-fluoro-N-(thiophen-3-ylmethyl)benzamide;hydrochloride is unique due to its specific combination of a spirocyclic core, a fluorinated benzamide moiety, and a thiophen-3-ylmethyl group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds, such as enhanced receptor binding affinity and improved solubility.

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